Dactylorhin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

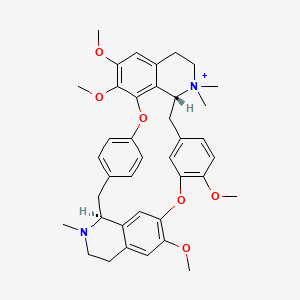

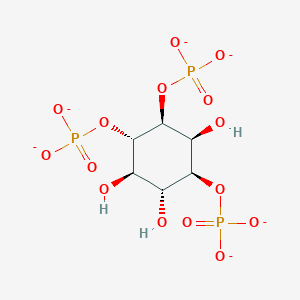

Dactylorhin B is a natural product found in Dactylorhiza hatagirea, Dactylorhiza majalis, and Gymnadenia conopsea with data available.

Scientific Research Applications

Quantitative Analysis in Herbal Medicine

Dactylorhin B is identified as a significant component in traditional Tibetan herbal medicine. Yang et al. (2009) developed a high-performance liquid chromatography method to analyze active constituents, including this compound, in the Tibetan herb Gymnadenia conopsea. This method proved reliable and reproducible for quality studies of this herb (Yang, Li, Zhang, Wang, & Shi, 2009).

Neuroprotective Effects

Zhang et al. (2006) investigated the neuroprotective effects of this compound, particularly in relation to Alzheimer’s disease. They found that it reduced the toxic effects of β-amyloid on neuron cells and isolated rat brain mitochondria, highlighting its significance in managing mitochondria-related disorders (Zhang, Zhang, Liu, & Zhang, 2006).

Phytochemical Studies

Research by Kizu, Kaneko, and Tomimori (1999) on Dactylorhiza hatagirea roots, a Nepalese crude drug, isolated new compounds including this compound. Their study detailed the chemical structures and biosynthesis pathways of these compounds, contributing to the understanding of the phytochemistry of medicinal plants (Kizu, Kaneko, & Tomimori, 1999).

Medicinal and Pharmacological Applications

In a comprehensive review, Wani et al. (2020) discussed Dactylorhiza hatagirea's pharmacological activities, including those of its secondary metabolites such as this compound. The review elaborates on its various therapeutic uses, indicating its potential in clinical research and drug discovery (Wani, Kumar, Verma, Jan, & Rather, 2020).

Properties

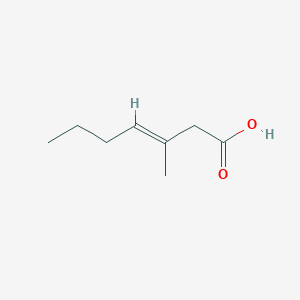

Molecular Formula |

C40H56O23 |

|---|---|

Molecular Weight |

904.9 g/mol |

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-3-hydroxy-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate |

InChI |

InChI=1S/C40H56O23/c1-17(2)11-40(63-38-33(52)30(49)27(46)24(14-43)62-38,39(55)57-16-19-5-9-21(10-6-19)59-37-32(51)29(48)26(45)23(13-42)61-37)34(53)35(54)56-15-18-3-7-20(8-4-18)58-36-31(50)28(47)25(44)22(12-41)60-36/h3-10,17,22-34,36-38,41-53H,11-16H2,1-2H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,36-,37-,38+,40-/m1/s1 |

InChI Key |

KGCBATGZRGGGQG-KQHOVRMTSA-N |

Isomeric SMILES |

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

synonyms |

dactylorhin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

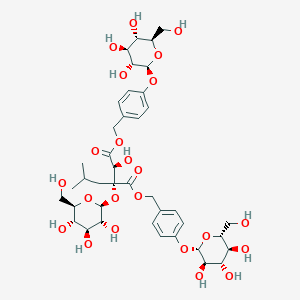

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)

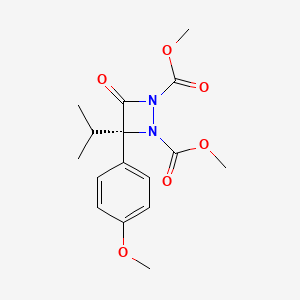

![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)

![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)

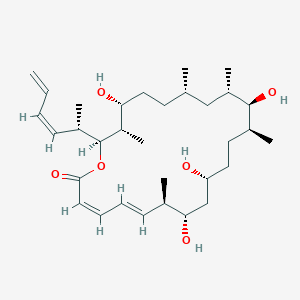

![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)